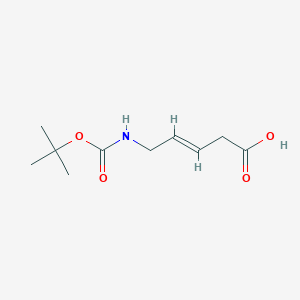

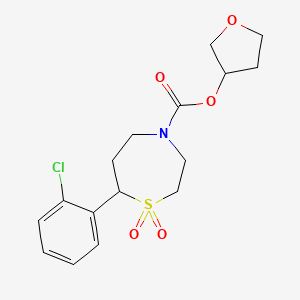

![molecular formula C18H20N4OS B2831135 3-{[4-(4-丁基苯基)-1,3-噻唑-2-基]氨基}-2-氰基丁-2-烯酰胺 CAS No. 871906-64-8](/img/structure/B2831135.png)

3-{[4-(4-丁基苯基)-1,3-噻唑-2-基]氨基}-2-氰基丁-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide” is a derivative of thiazole . Thiazoles are aromatic five-membered heterocyclic compounds containing one sulfur and one nitrogen atom . They have been the subject of considerable interest for designing new antitumor agents . This compound is also related to 1,3,4-thiadiazole derivatives, which have shown promising antimicrobial activity .

科学研究应用

合成与表征

噻唑衍生物的合成,例如“3-{[4-(4-丁基苯基)-1,3-噻唑-2-基]氨基}-2-氰基丁-2-烯酰胺”,通常涉及高度官能化的烯酰胺的化学选择性硫化-环化。 Kumar 等人。(2013) 报告了一种通过 Lawesson 试剂介导的一步化学选择性硫化-环化合成 2-苯基/(2-噻吩基)-5-(杂)芳基/(甲硫基)-4-官能化噻唑的有效途径 (Kumar, Parameshwarappa, & Ila, 2013)。

Behbehani 和 Ibrahim (2012) 的另一项研究使用 4-噻唑烷酮作为合成新型烯胺酮和其他杂环衍生物的关键中间体,展示了噻唑和烯酰胺衍生物在合成具有潜在生物活性的多种化合物中的多功能性 (Behbehani & Ibrahim, 2012)。

潜在应用

此类化合物的应用研究涵盖从抗生素的合成到对其生物活性的研究。例如,Ahmed (2007) 制备了 3-氨基-4-氰基-N-苯基氨基噻吩-2-甲酰胺衍生物并研究了它们的抗生素和抗菌特性,表明这些化合物在开发新的治疗剂中的潜力 (Ahmed, 2007)。

类似地,Hassan、Hafez 和 Osman (2014) 合成了 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺及其衍生物,并筛选了它们对艾氏腹水癌 (EAC) 细胞的细胞毒活性,突出了这些化合物在癌症研究中的作用 (Hassan, Hafez, & Osman, 2014)。

作用机制

Target of Action

The compound 3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The primary targets of thiazole derivatives can vary depending on the specific compound and its substituents .

Mode of Action

The mode of action of thiazole derivatives is often characterized by their interaction with specific targets, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These chemical properties enable thiazole derivatives to interact with their targets in a specific manner .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . These compounds interact with different targets and affect different biochemical pathways, leading to their respective downstream effects .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability . .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines , indicating their potential as antitumor agents.

Action Environment

Environmental factors can influence the action, efficacy, and stability of thiazole derivatives . Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

属性

IUPAC Name |

3-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]amino]-2-cyanobut-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-3-4-5-13-6-8-14(9-7-13)16-11-24-18(22-16)21-12(2)15(10-19)17(20)23/h6-9,11H,3-5H2,1-2H3,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKUKZDZVAVOHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=C(C#N)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-cyanobut-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

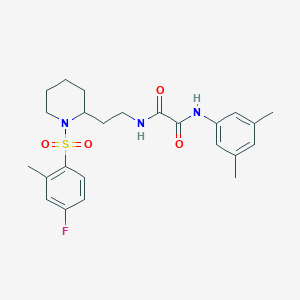

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2831054.png)

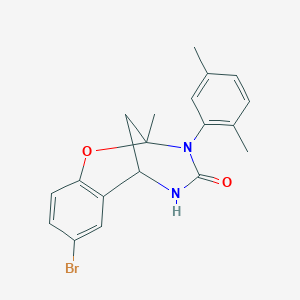

![N-[4-(4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide](/img/structure/B2831055.png)

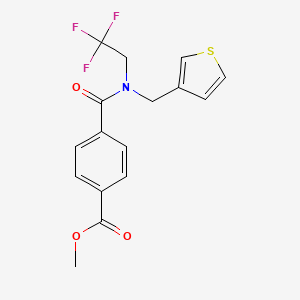

![N-(3-fluorophenyl)-3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2831064.png)

![Methyl 6-acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2831067.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile](/img/structure/B2831068.png)

![4-(3,4-dichlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831072.png)